Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate
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Overview
Description
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate is an organic compound featuring a cyclobutane ring substituted with a difluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethylated precursor with a cyclobutane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, providing advantages in terms of scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall bioactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R)-2-(trifluoromethyl)cyclobutanecarboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Ethyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10F2O2 |
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Molecular Weight |
164.15 g/mol |
IUPAC Name |
methyl (1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
ASVONLBFKGQHIB-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(F)F |
Canonical SMILES |
COC(=O)C1CCC1C(F)F |
Origin of Product |
United States |
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